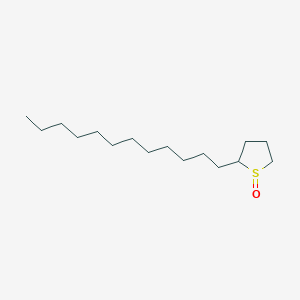
Thiophene, 2-dodecyltetrahydro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-dodecyltetrahydro-, 1-oxide is a heterocyclic compound with the molecular formula C16H32OS. It consists of a thiophene ring that is fully saturated and substituted with a dodecyl group and an oxygen atom at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-dodecyltetrahydro-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, thiophene can be oxidized using oxidizing agents such as trifluoroperacetic acid to yield thiophene oxides . Another method involves the cyclization of alkynols with elemental sulfur or sulfur-containing reagents, which can produce substituted thiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use catalysts and controlled reaction conditions to ensure high yields and purity of the final product. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene, 2-dodecyltetrahydro-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can occur at the sulfur atom, leading to the formation of thiophene S-oxides and thiophene S,S-dioxides . Reduction reactions can convert thiophene oxides back to their parent thiophenes .
Common Reagents and Conditions: Common reagents used in the oxidation of thiophene derivatives include trifluoroperacetic acid and other strong oxidizing agents . Reduction reactions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions .
Major Products Formed: The major products formed from the oxidation of this compound include thiophene S-oxides and thiophene S,S-dioxides . Reduction reactions typically yield the parent thiophene derivatives . Substitution reactions can produce a wide range of substituted thiophenes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Thiophene, 2-dodecyltetrahydro-, 1-oxide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, thiophene derivatives are studied for their potential therapeutic properties, including antimicrobial and anticancer activities . In industry, thiophene oxides are used in the production of advanced materials and as catalysts in various chemical processes .
Mecanismo De Acción
The mechanism of action of thiophene, 2-dodecyltetrahydro-, 1-oxide involves its interaction with molecular targets and pathways in biological systems. Thiophene oxides can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . These redox reactions can affect various cellular processes and pathways, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to thiophene, 2-dodecyltetrahydro-, 1-oxide include thiophene S-oxides, thiophene S,S-dioxides, and other thiophene derivatives . These compounds share a common thiophene ring structure but differ in their degree of oxidation and substitution patterns.
Uniqueness: this compound is unique due to its specific substitution with a dodecyl group and an oxygen atom at the 1-position. This unique structure imparts distinct chemical properties and reactivity compared to other thiophene derivatives . The presence of the dodecyl group also enhances the compound’s lipophilicity, which can influence its biological activity and applications .
Propiedades
Número CAS |
129623-68-3 |
|---|---|
Fórmula molecular |
C16H32OS |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
2-dodecylthiolane 1-oxide |
InChI |
InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-18(16)17/h16H,2-15H2,1H3 |
Clave InChI |
SLEDGXQPHWNJQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1CCCS1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


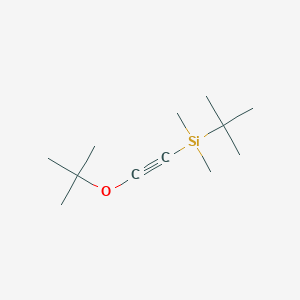
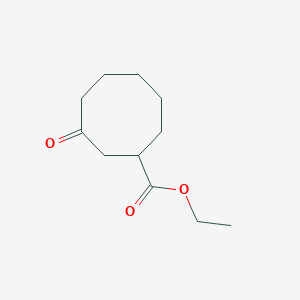
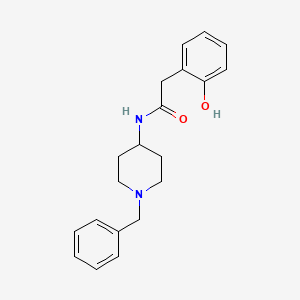
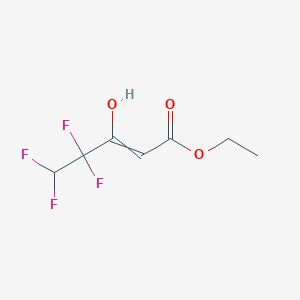
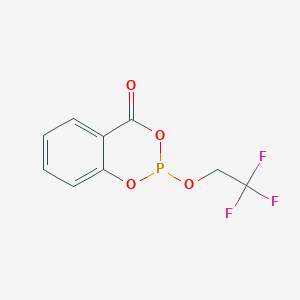
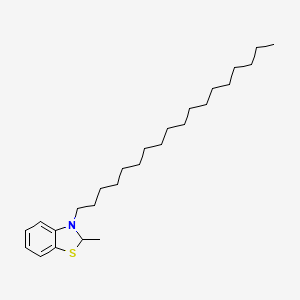
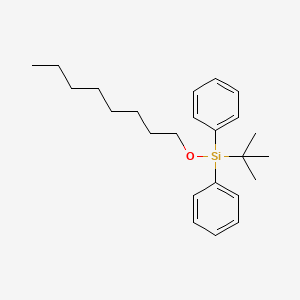
![Methyl 3-[(fluorosulfonyl)oxy]benzoate](/img/structure/B14285194.png)
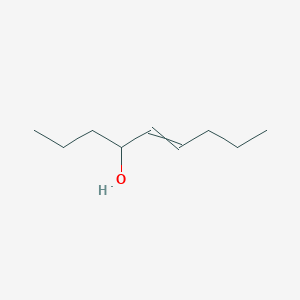
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
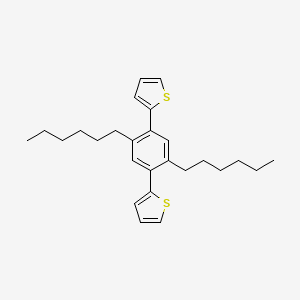
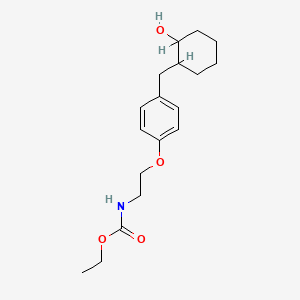
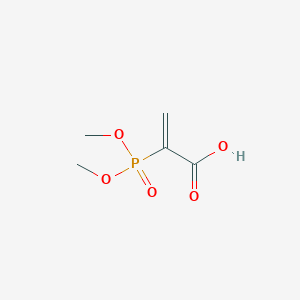
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
